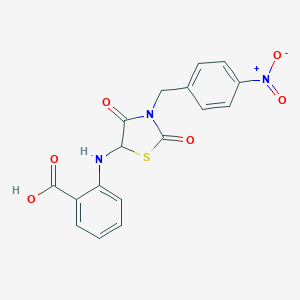
N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide, also known as Cmpd-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. Cmpd-1 has been found to exhibit anti-tumor properties, making it a promising candidate for the development of new cancer therapies. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves the condensation of 3-chloro-2-methylbenzoyl chloride with 2-oxo-1,3-benzothiazole-3(2H)-amine, followed by reaction with propionic anhydride to form the final product.
Starting Materials
3-chloro-2-methylbenzoic acid, thionyl chloride, 2-oxo-1,3-benzothiazole-3(2H)-amine, propionic anhydride, triethylamine
Reaction
1. Conversion of 3-chloro-2-methylbenzoic acid to 3-chloro-2-methylbenzoyl chloride using thionyl chloride and triethylamine as a catalyst., 2. Condensation of 3-chloro-2-methylbenzoyl chloride with 2-oxo-1,3-benzothiazole-3(2H)-amine in the presence of triethylamine to form N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide intermediate., 3. Reaction of the intermediate with propionic anhydride in the presence of triethylamine to form the final product, N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide prevents the degradation of pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells. N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has also been found to inhibit the NF-κB pathway, a signaling pathway involved in inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress tumor growth. N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Furthermore, N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been found to have anti-inflammatory and anti-angiogenic properties, which may have implications for the treatment of other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide in lab experiments is its specificity for the proteasome, which allows for targeted inhibition of this cellular complex. Furthermore, N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been optimized for high yields and purity, making it a viable candidate for further research. However, one limitation of using N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the research of N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide. One direction is the development of new cancer therapies that incorporate N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide as a component of combination therapy. Another direction is the investigation of N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide's potential applications in the treatment of other diseases, such as inflammatory disorders and angiogenesis-related diseases. Additionally, further research is needed to optimize the synthesis of N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide and to investigate its potential toxicity in vivo.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been studied extensively for its potential applications in cancer research. It has been found to exhibit anti-tumor properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Furthermore, N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has been found to have anti-inflammatory and anti-angiogenic properties, which may have implications for the treatment of other diseases.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-11-12(18)5-4-6-13(11)19-16(21)9-10-20-14-7-2-3-8-15(14)23-17(20)22/h2-8H,9-10H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKQHMNGSDCFBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCN2C3=CC=CC=C3SC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B352987.png)
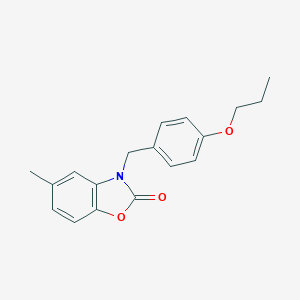
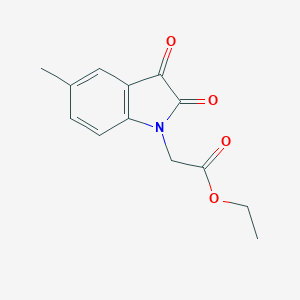
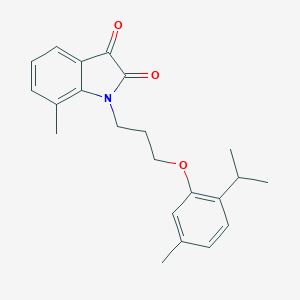
![4-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B353000.png)
![3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353001.png)
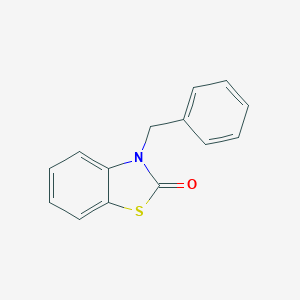
![3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353003.png)
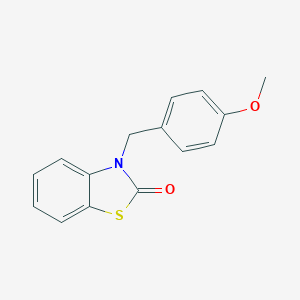
![3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353008.png)
![3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353009.png)
![3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353011.png)
